molecular formula C12H15FSi B14892398 (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane

(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane

Cat. No.: B14892398
M. Wt: 206.33 g/mol
InChI Key: FOEDFSYWUOOJAA-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with a fluoro and a methyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane typically involves the coupling of a trimethylsilylacetylene with a fluoro-methyl-substituted aryl halide. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:

    Oxidation: The trimethylsilyl group can be oxidized to form a hydroxyl group.

    Reduction: The phenylethynyl moiety can be reduced to a phenylethylene or phenylethane.

    Substitution: The fluoro and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles like sodium azide or potassium tert-butoxide can be used under appropriate conditions.

Major Products

    Oxidation: Formation of (3-Fluoro-5-methyl-phenylethynyl)-hydroxyl-silane.

    Reduction: Formation of (3-Fluoro-5-methyl-phenylethylene)-trimethyl-silane or (3-Fluoro-5-methyl-phenylethane)-trimethyl-silane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules due to its unique structural features.

    Medicine: Exploration in drug discovery and development for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane in chemical reactions involves the activation of the trimethylsilyl group, which can act as a leaving group or participate in the formation of new bonds. The fluoro and methyl substituents can influence the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-5-methyl-phenylethynyl)-dimethyl-silane
  • (3-Fluoro-5-methyl-phenylethynyl)-triethyl-silane
  • (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-germane

Uniqueness

(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane is unique due to the combination of its trimethylsilyl group with a fluoro and methyl-substituted phenylethynyl moiety. This structural arrangement imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications.

Properties

Molecular Formula

C12H15FSi

Molecular Weight

206.33 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H15FSi/c1-10-7-11(9-12(13)8-10)5-6-14(2,3)4/h7-9H,1-4H3

InChI Key

FOEDFSYWUOOJAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C#C[Si](C)(C)C

Origin of Product

United States

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